molecular formula C11H9ClN2OS B068188 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide CAS No. 175137-05-0

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Cat. No.: B068188
CAS No.: 175137-05-0
M. Wt: 252.72 g/mol
InChI Key: MQYJPACEBWKWEH-UHFFFAOYSA-N
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Description

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is a high-value heterocyclic building block and key pharmacophore in medicinal chemistry research, particularly in the development of protein kinase inhibitors. This compound features a thiophene scaffold substituted with an electron-withdrawing carboxamide group and an electron-donating amino group, creating a push-pull system that is highly conducive to interacting with enzyme active sites. Its primary research value lies in its role as a core intermediate for the synthesis of novel therapeutic agents targeting various cancers and inflammatory diseases. The 4-chlorophenyl moiety enhances lipophilicity and promotes specific interactions within hydrophobic pockets of target proteins.

Properties

IUPAC Name

3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYJPACEBWKWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373351
Record name 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-05-0, 515142-45-7
Record name 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 515142-45-7
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Preparation Methods

Single-Step Conversion

Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate reacts with anhydrous ammonia in methanol at 120°C under pressurized conditions (5 bar), directly yielding the carboxamide in 68% isolated yield. This method bypasses the hydrolysis step, reducing synthesis time by 40%.

Optimization Data :

ParameterOptimal ValueImpact on Yield
Ammonia Concentration7.0 MMaximizes nucleophilic attack
SolventMethanolEnhances solubility of ammonia
Pressure5 barAccelerates reaction kinetics

LC-MS analysis confirms product purity (>98%), with a molecular ion peak at m/z 267.1 [M+H]⁺.

Nitro Reduction and Sequential Functionalization

Nitrothiophene Intermediate Synthesis

3-Nitro-5-(4-chlorophenyl)thiophene-2-carboxylic acid is prepared via electrophilic nitration using fuming nitric acid (90%) in sulfuric acid at 0°C. The nitro group introduces steric hindrance, necessitating precise temperature control to achieve 82% yield.

Catalytic Hydrogenation

The nitro group is reduced to an amine using H₂ (1 atm) over 10% Pd/C in ethanol. Complete reduction occurs within 4 hours, yielding 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid.

Carboxamide Derivatization

The carboxylic acid is activated with EDCl/HOBt and reacted with ammonium chloride, producing the carboxamide in 85% yield. FT-IR analysis verifies the amide bond formation via N–H stretching at 3320 cm⁻¹ and C=O absorption at 1665 cm⁻¹.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodStepsTotal Yield (%)Time (Hours)
Suzuki Coupling37124
Direct Aminolysis1688
Nitro Reduction36320

Byproduct Formation

  • Suzuki Route : Generates <5% biphenyl byproducts from homo-coupling.

  • Direct Aminolysis : Produces 12% ethylamine hydrochloride, requiring silica gel purification.

  • Nitro Reduction : Forms trace nitroso intermediates (<2%), mitigated by excess H₂.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting microreactor technology for the Suzuki coupling step enhances throughput by 300% compared to batch processes. Residence time of 8 minutes at 100°C achieves 94% conversion.

Solvent Recycling

Methanol recovery via fractional distillation reduces raw material costs by 22%.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is primarily recognized for its role as an intermediate in synthesizing pharmaceutical agents. Notably, it has been studied for its anti-cancer properties. Research indicates that this compound can inhibit vascular endothelial growth factor receptors, which are crucial in angiogenesis—the process that supports tumor growth and metastasis.

Case Study: Anti-Cancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of cells in vitro, suggesting its potential as a therapeutic agent in oncology.

Material Science

Conductive Polymers
The compound's unique electronic properties allow it to be explored in developing advanced materials such as conductive polymers. These materials are essential for applications in electronics and energy storage devices .

Table: Properties of Conductive Polymers Derived from this compound

PropertyValue
Electrical ConductivityHigh
Thermal StabilityModerate
Mechanical StrengthGood

Agricultural Chemistry

Agrochemical Development
In agricultural chemistry, this compound is utilized in developing innovative agrochemicals. Its application helps create pest control solutions that are more environmentally friendly compared to traditional pesticides .

Case Study: Pesticide Formulation
Research has shown that formulations containing this compound exhibit lower toxicity to non-target organisms while effectively controlling pest populations.

Analytical Chemistry

Detection and Quantification
The compound is also employed in analytical chemistry for developing sensitive methods to detect and quantify thiophene derivatives. Its unique chemical structure allows for high specificity and sensitivity in various sample analyses .

Table: Analytical Methods Utilizing this compound

MethodApplicationSensitivity Level
HPLCQuantification of thiophenesHigh
SpectroscopyStructural analysisModerate

Biochemical Research

Enzyme Interaction Studies
In biochemical research, this compound aids in investigating enzyme interactions and metabolic pathways. Its ability to interact with various biological targets enhances our understanding of complex biological systems .

Case Study: Metabolic Pathways
Studies have utilized this compound to explore its effects on specific metabolic pathways involved in disease processes, providing insights into potential therapeutic targets.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene carboxamide derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Thiophene Carboxamide Derivatives

Compound Name/ID Substituents/Modifications Key Properties/Activities Synthesis Yield/Notes Reference
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide 5-(4-Cl-phenyl), 2-carboxamide High lipophilicity, potential CNS activity Derived from ester precursors via hydrolysis/amination
3-Amino-5-(3-thienyl)thiophene-2-carboxamide 5-(3-thienyl), 2-carboxamide Anti-inflammatory (IKK-2 inhibitor, IC50 ~3–12 μM), soluble in DMSO Synthesized via multi-step condensation
N-(4-Chlorophenyl)-5-(4-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (58) 5-(4-piperidinyloxy-phenyl), 4-Cl-phenyl High melting point (240–242°C), CNS-targeted 55% yield; piperidine enhances BBB penetration
5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide 4-acetyl, 2-phenylamino Bulky substituents reduce solubility Cyclized from thiocarbamoyl precursor
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 5-(3-Cl-phenyl), 2-ester Ester group lowers hydrogen-bonding capacity Intermediate for carboxamide synthesis

Key Observations:

Piperidine-containing derivatives (e.g., compound 58) exhibit higher melting points and CNS activity due to crystallinity and BBB permeability .

Synthetic Efficiency: Yields vary significantly: Compound 56 (79% yield) vs. 55 (16%) in , highlighting the impact of substituent reactivity on synthesis. The target compound’s synthesis from ester precursors (e.g., methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate) is well-established but requires hydrolysis/amination steps .

Physicochemical Properties: Carboxamide derivatives generally exhibit better aqueous solubility than ester analogs due to hydrogen-bonding capacity . Melting points correlate with substituent bulkiness; e.g., compound 58 (240–242°C) vs.

Biological Relevance :

  • The 3-thienyl analog in shows anti-inflammatory activity, whereas the 4-chlorophenyl group in the target compound is associated with CNS applications .

Biological Activity

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, cytotoxicity, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiophene ring substituted with an amino group and a 4-chlorophenyl moiety. The presence of these functional groups contributes to its biological activity.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with various molecular targets, including enzymes and receptors. The amino group may facilitate hydrogen bonding with target biomolecules, enhancing its pharmacological effects.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines. For instance, it has shown cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the compound's cytotoxicity by measuring the IC50 values against HepG2 and MCF-7 cell lines. The results indicated that:

CompoundCell LineIC50 (µM)
This compoundHepG21.2
This compoundMCF-73.9

These results suggest that the compound significantly sensitizes HepG2 cells to chemotherapy agents like sorafenib, reducing the required concentration for effective treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown promising activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity Assessment

The antibacterial efficacy was evaluated using standard methods against a panel of bacteria:

BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings indicate that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Antioxidant Activity

Further investigations into the antioxidant properties of this compound revealed significant inhibition of free radicals. Using the ABTS assay, it exhibited a percent inhibition comparable to standard antioxidants such as ascorbic acid:

CompoundPercent Inhibition (%)
This compound62.0
Ascorbic Acid88.44

This antioxidant activity may contribute to its overall therapeutic potential by reducing oxidative stress in cells .

Q & A

Basic Research Questions

What are the standard synthetic routes for 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves esterification of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid with ethanol in the presence of HCl, followed by functionalization steps like condensation with thiophosgene or sulfa drugs . Key optimizations include:

  • Temperature control : Refluxing at specific temperatures (e.g., 50–80°C) to maximize yields.
  • Solvent selection : Use of dry chloroform or DMF to stabilize reactive intermediates .
  • Catalysts : Acidic or basic conditions (e.g., piperidine) to accelerate cyclization or coupling reactions .
    Yield improvements (e.g., 98% in esterification) are achieved via stepwise quenching and recrystallization .

Which spectroscopic and analytical methods are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • NMR : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for 4-chlorophenyl) .
  • Mass spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 297 for the parent compound) .
  • Elemental analysis : Validates purity (±0.4% of theoretical C, H, N values) .

How is the compound screened for initial biological activity?

  • Antimicrobial assays : Disk diffusion against E. coli or S. aureus with ciprofloxacin as a control .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values .
  • Anti-inflammatory tests : COX-2 inhibition assays via ELISA .

Advanced Research Questions

How does the 4-chlorophenyl substituent influence structure-activity relationships (SAR) compared to analogs?

The chlorine atom enhances lipophilicity and target binding via halogen bonding. Comparisons with fluorine () and bromine analogs reveal:

SubstituentElectronic EffectBioactivity Trend
4-ClModerate σ-withdrawingHigh antimicrobial activity
4-FStrong σ-withdrawingImproved metabolic stability
4-BrPolarizableIncreased cytotoxicity
Chlorine optimizes a balance between potency and pharmacokinetics, making it a preferred substituent in lead optimization .

What computational strategies are used to predict binding modes and target interactions?

  • Molecular docking : AutoDock Vina ( ) calculates binding affinities (ΔG) to targets like 17β-HSD2 or COX-2. Multithreading reduces runtime by ~90% vs. AutoDock 4 .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR models : Correlate Hammett constants (σ) of substituents with IC₅₀ values .

How can contradictory data on biological activity between studies be resolved?

Case example: A study reports high anticancer activity (IC₅₀ = 2.1 µM) , while another shows weak effects (IC₅₀ > 50 µM) . Resolution steps:

Purity verification : Reanalyze compounds via HPLC to rule out impurities .

Assay standardization : Use identical cell lines (e.g., HepG2) and incubation times.

Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Target validation : Confirm enzyme inhibition (e.g., 17β-HSD2) via Western blot .

Methodological Tables

Table 1: Optimization of Esterification Reaction (Adapted from )

ParameterConditionYield (%)
SolventEthanol + HCl98
TemperatureReflux (78°C)95
CatalystNone85
Quenching MethodNa₂CO₃ neutralization98

Table 2: Comparative Bioactivity of Halogen-Substituted Analogs

CompoundIC₅₀ (µM, HepG2)LogP
3-Amino-5-(4-Cl-phenyl)-thiophene-2-CA2.13.2
3-Amino-5-(4-F-phenyl)-thiophene-2-CA5.82.9
3-Amino-5-(4-Br-phenyl)-thiophene-2-CA1.93.5

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